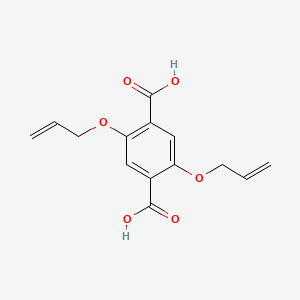

2,5-Bis(allyloxy)terephthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(prop-2-enoxy)terephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c1-3-5-19-11-7-10(14(17)18)12(20-6-4-2)8-9(11)13(15)16/h3-4,7-8H,1-2,5-6H2,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJAVEMHUDLYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1C(=O)O)OCC=C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation Routes

Hydrolysis Techniques for Dicarboxylic Acid Formation

Saponification and Acid-Catalyzed Hydrolysis Methods

Saponification, or alkaline hydrolysis, is a common and effective method for converting a terephthalate (B1205515) ester to its corresponding carboxylic acid. This process involves treating the diester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in a mixed solvent system like methanol/water or ethanol (B145695)/water. The reaction is an irreversible process that proceeds to completion, initially forming the disodium (B8443419) or dipotassium (B57713) salt of the terephthalic acid. This salt is often insoluble in the reaction medium and can be isolated by filtration. A subsequent acidification step, using a strong mineral acid like hydrochloric acid (HCl), is required to protonate the carboxylate salt and precipitate the final 2,5-Bis(allyloxy)terephthalic acid product.

For analogous substituted terephthalate esters, saponification has been shown to be a high-yield process. For instance, the saponification of 2,5-di-phenylamino-terephthalic acid dimethyl ester using a mixture of methanol, water, and sodium hydroxide solution at 106°C for 3 hours results in the corresponding disodium salt, which upon acidification yields the final acid product with yields reported between 87.9% and 90.7%. google.comgoogle.com Similarly, alkaline hydrolysis of polyethylene (B3416737) terephthalate (PET) can achieve terephthalic acid yields as high as 99%, although this also requires a final acidification step. nih.gov

Table 1: Representative Conditions for Saponification of Substituted Terephthalate Esters This table is based on data from analogous reactions and represents typical conditions applicable for synthesizing this compound.

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Di-phenylamino-terephthalic acid dimethyl ester | NaOH | Methanol / Water | 106 | 3 | 87.9 - 90.7 | google.com, google.com |

| Poly(ethylene terephthalate) | NaOH | Not specified | Not specified | Not specified | up to 99 | nih.gov |

| Product 2 (a terephthalate derivative) | KOH | Ethanol / Water (1:1) | Reflux | 3 | Not specified | rsc.org |

Acid-catalyzed hydrolysis offers an alternative route. In this method, the ester is heated in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid. nih.govkhanacademy.org The reaction mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. khanacademy.org Unlike saponification, acid-catalyzed hydrolysis is a reversible equilibrium-driven process. To achieve high conversion rates, it is often necessary to use a large excess of water or to remove the alcohol byproduct as it forms. khanacademy.org

Alternative and Industrial-Scale Preparation Approaches

On an industrial scale, the synthesis of this compound is a multi-step process where the synthesis of the precursors is a critical consideration. The most common precursor is 2,5-dihydroxyterephthalic acid (DHTA). One established route to DHTA involves the reaction of 2,5-dihaloterephthalic acid with a copper source under basic conditions. google.com

Once DHTA is obtained, the crucial step is the introduction of the allyl groups via a Williamson ether synthesis. This reaction involves the double alkylation of 2,5-dihydroxyterephthalic acid with an allyl halide, such as allyl bromide. A reported protocol for this etherification step uses potassium carbonate as the base in a dimethylformamide (DMF) solvent at 100°C, achieving a yield of 61% for the resulting diallyloxy compound. This product would likely be the dialkyl ester of this compound, which would then undergo the hydrolysis described previously.

An alternative pathway to a precursor involves a Grignard reaction. google.com This method starts with 1,4-dihalo-2,5-dialkoxy benzene (B151609), which is converted into a Grignard reagent. This reagent then reacts with carbon dioxide to form the corresponding 2,5-dialkoxy terephthalic acid. google.com This approach avoids the direct use of DHTA but requires stringent anhydrous conditions for the Grignard reaction, which can add complexity to an industrial-scale process.

Comparative Analysis of Synthetic Pathways

The selection of a synthetic pathway for this compound depends on a comparative analysis of factors including yield, purity, selectivity, and scalability.

Purity : Saponification typically yields a high-purity product. The intermediate carboxylate salt often precipitates from the reaction mixture, allowing for purification by filtration and washing before the final acidification step. google.comgoogle.com Commercially available this compound is often cited with a purity of 98%. cymitquimica.com Acid-catalyzed hydrolysis is a reversible reaction, which may result in an equilibrium mixture of reactants and products, necessitating more extensive purification.

Selectivity : Saponification is a highly selective and irreversible reaction that specifically targets the ester functional groups, driving the reaction to completion. Acid-catalyzed hydrolysis is less selective and its reversible nature can be a drawback.

Scalability : Saponification is a robust, well-understood, and widely used industrial process that is generally considered highly scalable. google.comgoogle.comnih.gov The handling of strong bases and acids is standard in industrial chemical production. In contrast, the Grignard reaction route requires strict anhydrous conditions, which can be more challenging and costly to implement and maintain on a large industrial scale. google.com The corrosive nature of strong acids at the elevated temperatures required for acid-catalyzed hydrolysis can also present scalability challenges regarding equipment.

Table 2: Comparative Analysis of Synthetic Hydrolysis Methods

| Parameter | Saponification (Alkaline Hydrolysis) | Acid-Catalyzed Hydrolysis |

|---|---|---|

| Yield | High (for hydrolysis step); irreversible reaction drives to completion. google.com, nih.gov, google.com | Variable; limited by chemical equilibrium. khanacademy.org |

| Purity | Generally high; intermediate salt can often be isolated and purified. google.com, google.com | Can be lower due to incomplete reaction; requires purification. |

| Selectivity | High; specific to ester hydrolysis. | Lower; potential for side reactions, reversible. khanacademy.org |

| Scalability | Excellent; robust and common industrial process. | Moderate; corrosive reagents and equilibrium management can be challenging. |

Chemical Reactivity and Transformation Pathways

Reactions Involving Carboxylic Acid Moieties

The two carboxylic acid groups on the aromatic ring are primary sites for reactions such as esterification, acyl halide formation, and coordination with metal centers.

The carboxylic acid groups of 2,5-bis(allyloxy)terephthalic acid can undergo esterification to produce various derivatives. This reaction is a common strategy for modifying the properties of the molecule or for preparing it for further transformations, such as polymerization. medcraveonline.comgoogle.comjournalspub.info For instance, the synthesis of dialkyl esters of terephthalic acid can be achieved by reacting the acid with an alcohol in the presence of a catalyst. google.com A variety of ester derivatives can be synthesized through either chemical or enzymatic esterification reactions. medcraveonline.com

The process of esterification can be influenced by various factors, including the type of alcohol used, the catalyst, and the reaction conditions. For example, the esterification of terephthalic acid with ethylene (B1197577) glycol is a key step in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). journalspub.info Similarly, the reaction with butanediol (B1596017) has been studied to understand the kinetics of polyester (B1180765) formation. researchgate.net The resulting ester derivatives, such as diallyl terephthalate, are valuable monomers for the synthesis of polymers. nih.govchemicalbook.com

Table 1: Examples of Esterification Reactions

| Reactant | Product | Catalyst/Reagent | Reference |

|---|---|---|---|

| Terephthalic acid and Ethylene glycol | Poly(ethylene terephthalate) (PET) | - | journalspub.info |

| Terephthalic acid and Butanediol | Polybutylene terephthalate (PBT) | Butylhydroxyoxo-stannane or Tetrabutyl titanate | researchgate.net |

| Terephthalic acid and various alcohols | Dialkyl terephthalates | Sulfuric acid | google.com |

| Secondary metabolite compounds with carboxylic acid groups | Various ester derivatives | Chemical or Enzymatic | medcraveonline.com |

| 6- and 7-hydroxycoumarin and terephthaloyl chloride | Bis(2-oxo-2H-chromen-6-yl)terephthalate and Bis(2-oxo-2H-chromen-7-yl)terephthalate | Pyridine | jmchemsci.com |

The carboxylic acid groups can be converted to more reactive acyl halides, most commonly terephthaloyl chloride. This transformation is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride. jmchemsci.comchemicalbook.com The resulting 2,5-bis(allyloxy)terephthaloyl dichloride is a highly reactive intermediate.

Terephthaloyl chloride itself is a key monomer in the production of high-performance polymers such as Kevlar. wikipedia.org The conversion to the acyl chloride facilitates reactions that are otherwise difficult with the less reactive carboxylic acid, such as the formation of amides and esters under milder conditions. jmchemsci.comwikipedia.org

The carboxylate groups of this compound readily deprotonate to form carboxylates, which can then coordinate to metal ions to form metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net This coordination ability is a cornerstone of its use in materials science. The geometry and connectivity of the resulting structures are influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. rsc.orgresearchgate.net

The interaction between the carboxylate groups and metal centers has been shown to involve charge transfer, leading to the formation of stable, well-defined networks. mpg.de These materials exhibit a range of interesting properties, including porosity for gas storage and potential for luminescence sensing. mdpi.comgoogle.com The flexible nature of the allyloxy chains can also allow for structural transformations in the coordination polymers in response to external stimuli like pressure. rsc.orgresearchgate.net The specific binding modes of the carboxylate groups can vary, leading to different structural motifs, such as the paddle-wheel geometry observed in some lanthanide coordination polymers. researchgate.net

Table 2: Examples of Metal-Organic Frameworks and Coordination Polymers

| Metal Ion | Ligand | Resulting Structure/Application | Reference |

|---|---|---|---|

| Lanthanide ions (Ln) | 2,5-Bis(allyloxy)terephthalate | Flexible coordination polymer networks with pressure-induced phase transitions. | rsc.orgresearchgate.net |

| Fe | Terephthalic Acid (TPA) | Metal-organic coordination networks on Cu(100) surface. | mpg.de |

| Polyvalent metal ions | 2,5-disubstituted terephthalic acid | Novel metal-organic frameworks for gas storage. | google.com |

| Lanthanide ions (Sm, Eu, Tb, Dy) | Terephthalic acid (H2BDC) | Luminescent MOFs for sensing cations and anions. | mdpi.com |

| Aluminum, Bismuth, Chromium | Terephthalate | MOFs as corrosion inhibitors for magnesium alloys. | chemrevlett.com |

| Zinc(II) | 2,5-dihydroxy-1,4-terephthalic acid and 2,2′-bipyridine | Coordination polymer with luminescence sensing properties for acetone (B3395972) and Fe3+ ions. | mdpi.com |

| Iron, cobalt, nickel, copper, and zinc | Terephthalic Acid from PET bottles | MOFs with dye adsorption capabilities. | researchgate.net |

Reactions of the Allyloxy Groups

The two allyloxy groups provide additional reaction sites, allowing for post-synthetic modification of materials derived from this compound.

The allyl groups are susceptible to oxidation, which can lead to the formation of various oxygenated derivatives. While specific studies on the oxidation of the allyloxy groups in this compound are not extensively detailed in the provided results, general reactions of allyl ethers suggest that oxidation could lead to epoxides, diols, or cleavage of the allyl group. The reduction of the carboxylic acid groups, on the other hand, can be achieved using strong reducing agents like lithium aluminum hydride to yield the corresponding diol, 1,4-bis(hydroxymethyl)-2,5-bis(allyloxy)benzene. stackexchange.com

The electron-donating nature of the allyloxy groups activates the aromatic ring towards electrophilic substitution. However, the positions for substitution are directed by the existing substituents. The allyloxy groups themselves can also undergo reactions. For instance, the double bonds in the allyl groups are amenable to electrophilic addition reactions.

Furthermore, the allyloxy groups can be involved in post-synthetic modifications of MOFs and COFs. The pendant allyl groups can act as acceptors for species like Hg2+ ions, which can lead to applications in selective ion detection. ossila.com They can also be functionalized via reactions like radical polymerization with other alkenes to create hybrid materials with tailored properties. ossila.com Nucleophilic substitution reactions on the aromatic ring would be less favorable due to the electron-rich nature of the ring imparted by the allyloxy groups. researchgate.net

Claisen Rearrangement in Allyloxy-Substituted Systems

The Claisen rearrangement is a significant and well-studied acs.orgacs.org-sigmatropic rearrangement in organic chemistry. organic-chemistry.orgwikipedia.org This thermal rearrangement converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.org In the context of aryl allyl ethers, such as the allyloxy groups in this compound, the reaction proceeds to form an ortho-allyl phenol (B47542) derivative, driven by the subsequent, energetically favorable rearomatization of the benzene (B151609) ring. organic-chemistry.orglibretexts.org The reaction is typically intramolecular and proceeds through a concerted, cyclic transition state. wikipedia.orgnrochemistry.com While uncatalyzed Claisen rearrangements often require high temperatures (above 100-200°C), various catalysts can facilitate the reaction under milder conditions. organic-chemistry.orgwikipedia.org

The Claisen rearrangement is a pericyclic reaction that operates through a concerted mechanism involving the cyclic movement of six electrons. libretexts.orgnrochemistry.com For an allyl aryl ether, the process begins with the formation of a carbon-carbon bond between the terminal carbon (C3) of the allyl group and the ortho position of the aromatic ring. Simultaneously, the carbon-oxygen ether bond cleaves. libretexts.org

| Step | Description | Key Features |

|---|---|---|

| 1. acs.orgacs.org-Sigmatropic Shift | A concerted, pericyclic reaction where the allyl group migrates from the oxygen atom to the ortho-carbon of the aromatic ring. | - Intramolecular process wikipedia.org |

| 2. Intermediate Formation | Formation of a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate. | - Loss of aromaticity libretexts.org |

| 3. Rearomatization (Tautomerization) | A rapid proton shift from the ortho position to the ketone, restoring the aromatic ring. | - Forms a stable o-allylphenol nrochemistry.com |

The two allyloxy groups attached to the terephthalic acid core significantly modify its electronic and steric characteristics. The oxygen atom of the ether linkage acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring. This electronic effect can influence the reactivity of the ring in electrophilic substitution reactions and alter the acidity (pKa) of the carboxylic acid groups. nih.gov

Sterically, the allyloxy groups add considerable bulk to the molecule. This steric hindrance can influence the molecule's conformation and its ability to pack in a crystal lattice. mdpi.com Studies on related substituted aromatic compounds show that steric effects can be as influential as electronic effects in determining reaction rates and pathways. nih.gov For instance, the steric bulk around the carboxylic acid groups can affect their reactivity and the coordination geometry when forming complexes with metal ions. rsc.org

Polymerization and Crosslinking Reactions of Allyl Moieties

The two allyl groups in this compound serve as reactive handles for polymerization and crosslinking. These terminal double bonds can participate in various polymerization reactions, transforming the small molecule into a macromolecular structure.

Allyl monomers, including diallyl compounds like this compound, can undergo radical polymerization. However, they exhibit distinct behavior compared to more reactive vinyl monomers. The polymerization of allyl compounds initiated by free radicals is often challenging and typically results in polymers with low molecular weights. researchgate.net This is primarily due to a process called "degradative chain transfer," where a hydrogen atom is abstracted from the allylic position of the monomer by the propagating radical. This event terminates the kinetic chain, limiting the growth of the polymer. researchgate.net

For diallyl compounds, a cyclolinear mechanism is also characteristic, leading to the formation of polymer chains with alternating cyclic units and linear segments. researchgate.net The reactivity of allyl monomers in copolymerization is generally low compared to most vinyl monomers. researchgate.net

| Characteristic | Description | Consequence |

|---|---|---|

| Degradative Chain Transfer | The propagating radical chain is terminated by transferring a hydrogen atom from a monomer molecule. researchgate.net | Formation of low-molecular-weight polymers or oligomers. researchgate.net |

| Effective Chain Transfer | A competing process that depends on the monomer structure and can also limit polymer chain length. researchgate.net | Contributes to lower degrees of polymerization. |

| Cyclolinear Mechanism | In diallyl compounds, polymerization can proceed through alternating intramolecular cyclization and intermolecular propagation steps. researchgate.net | Formation of macromolecules with cyclic units in the backbone. researchgate.net |

| Low Reactivity | Allyl monomers are generally less reactive than many common vinyl monomers in copolymerizations. researchgate.net | Can lead to copolymers with specific compositions and properties. |

The allyl groups of this compound are amenable to "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. alfa-chemistry.commdpi.com One of the most relevant click reactions for allyl groups is the thiol-ene reaction. umich.edu

The thiol-ene reaction involves the radical-mediated addition of a thiol (R-SH) across the double bond of an alkene (the allyl group) to form a stable thioether linkage. alfa-chemistry.comnih.gov This reaction can be initiated by UV light or thermal energy and is highly efficient and tolerant of a wide variety of functional groups, making it a versatile tool for polymer modification and surface functionalization. alfa-chemistry.comnih.gov By reacting this compound with di- or multi-functional thiols, crosslinked polymer networks can be readily formed. umich.edu

| Component | Role | Example |

|---|---|---|

| Allyl Group (-CH₂-CH=CH₂) | The "ene" component, providing the double bond for the addition reaction. | Present in this compound. |

| Thiol Group (-SH) | The "thiol" component that adds across the double bond. | Thioglycerol, Dithiothreitol. |

| Initiator | Generates radicals to start the reaction chain. | Photoinitiator (e.g., DMPA) or thermal initiator (e.g., AIBN). nih.gov |

| Product | A stable thioether linkage. | R-S-CH₂-CH₂-CH₂-O-Ar. |

Interaction with Specific Chemical Species (e.g., Metal Ions for Sensing)

The carboxylic acid groups of this compound are excellent ligands for coordinating with metal ions. This property allows the compound to be used as an organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rroij.comtsijournals.com These materials are crystalline structures composed of metal ions or clusters connected by organic ligands, often exhibiting high porosity and large surface areas. tsijournals.com

Flexible coordination polymers have been synthesized using this compound and lanthanide ions. These networks can undergo structural transformations, such as pressure-induced reversible bond rearrangements, due to the flexibility of the organic linker. rsc.org Furthermore, MOFs and coordination polymers synthesized from similar terephthalic acid derivatives have shown promise in the field of chemical sensing. mdpi.com For example, zinc-based coordination polymers incorporating 2,5-dihydroxy-1,4-terephthalic acid have been used for the luminescent detection of specific metal ions, such as Fe³⁺, in solution. mdpi.com The presence of the target ion quenches the natural fluorescence of the MOF, allowing for sensitive and selective detection. mdpi.com

| Framework Ligand | Metal Ion Center | Target Analyte | Sensing Mechanism |

|---|---|---|---|

| 2,5-Dihydroxy-1,4-terephthalic acid | Zinc (Zn²⁺) | Iron (Fe³⁺) | Luminescence Quenching mdpi.com |

| 2,5-Dihydroxy-1,4-terephthalic acid | Zinc (Zn²⁺) | Acetone (DMK) | Luminescence Quenching mdpi.com |

| Terephthalic acid | Zirconium (Zr⁴⁺) | Anionic Dyes (e.g., Acid Orange 7) | Adsorption researchgate.net |

| Terephthalic acid | Copper (Cu²⁺) | Various Gases (e.g., H₂) | Sorption tsijournals.com |

Derivatization and Functionalization Strategies

Synthesis of Ester Derivatives of 2,5-Bis(allyloxy)terephthalic Acid

The synthesis of ester derivatives of this compound can be approached through several established chemical routes. One common method involves the direct esterification of the terephthalic acid core with various alcohols under acidic catalysis. However, this can require harsh conditions. A more versatile strategy is the alkylation of a precursor molecule, such as a dihydroxy terephthalate (B1205515), with an allyl halide. For instance, alkoxy terephthalates have been successfully synthesized by reacting a hydroxy, phenylated terephthalate with reagents like allyl bromide in a phase-transfer reaction, achieving high yields. ohiolink.edu

Another widely used industrial method for producing terephthalate esters is transesterification. doi.org This process, often catalyzed by Lewis acids like organotin compounds, involves reacting a starting ester (for example, dimethyl terephthalate or recycled poly(ethylene terephthalate)) with a desired alcohol. doi.orgnih.gov This method could be adapted to produce a variety of dialkyl or diaryl 2,5-bis(allyloxy)terephthalates.

These synthetic strategies yield a range of ester derivatives whose properties, such as solubility and reactivity, can be tuned by the choice of the ester group.

Formation of Amide and Imide Derivatives

The carboxylic acid groups of this compound are readily converted into amide and imide functionalities, which are crucial for building more complex supramolecular structures and polymers. The most direct method involves converting the diacid into its more reactive diacyl chloride derivative using a chlorinating agent like thionyl chloride. The resulting 2,5-bis(allyloxy)terephthaloyl chloride can then be reacted with primary or secondary amines to form the corresponding diamides.

A prominent and well-documented derivative is 2,5-Bis(allyloxy)terephthalohydrazide. ossila.com This compound, which is a key precursor for covalent organic frameworks, is synthesized from a dialkyl 2,5-bis(allyloxy)terephthalate ester via reaction with hydrazine. The hydrazide groups are essentially specialized amide functionalities that exhibit excellent reactivity toward aldehydes, enabling the formation of robust hydrazone linkages. ossila.com

| Derivative Name | Functional Group | Synthetic Precursor | Significance |

| 2,5-Bis(allyloxy)terephthalamide | Amide | 2,5-Bis(allyloxy)terephthaloyl chloride + Amine | Polymer synthesis |

| 2,5-Bis(allyloxy)terephthalohydrazide | Hydrazide (Amide-type) | Dialkyl 2,5-bis(allyloxy)terephthalate + Hydrazine | COF monomer ossila.com |

Modification of Allyloxy Side Chains for Targeted Reactivity

The pendant allyloxy groups on this compound and its derivatives are highly valuable for post-synthetic modification (PSM), a strategy used to introduce new functionalities into a pre-formed material or molecule. rsc.orgsemanticscholar.org This is particularly powerful in the context of COFs, where the framework can be built first and then "decorated" with desired chemical groups. nih.gov

The terminal alkene of the allyl group is amenable to a wide range of organic reactions:

Radical Polymerization : As demonstrated in COF-based electrolytes, the allyl groups can be grafted with polymers like PEGMA via radical polymerization, altering the material's properties to enhance ion transport. ossila.com

Thiol-Ene Coupling : This highly efficient and selective "click" reaction involves the addition of a thiol (R-SH) across the double bond. It has been successfully used to functionalize COFs containing allyl groups, allowing for the attachment of various molecules with high conversion rates while preserving the framework's crystallinity. rsc.org

Epoxidation : The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce a wide range of functional groups.

Halogenation : Addition of halogens like bromine across the double bond yields a di-halo derivative, which can serve as a starting point for further substitution reactions.

Hydroxylation : The alkene can be converted into a diol, increasing the hydrophilicity of the molecule or providing sites for further esterification or etherification. nih.gov

These modification strategies significantly expand the functional diversity of materials derived from this compound, allowing for the fine-tuning of their chemical and physical properties for targeted applications.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation and Material Properties

Single-Crystal X-ray Diffraction for Coordination Geometry and Network Topology

The carboxylate groups of the terephthalate (B1205515) moiety can coordinate to metal centers in various ways, and the specific mode of interaction is fundamental to the final structure of the coordination polymer. In related systems using ligands like 2,5-dihydroxyterephthalic acid, several coordination modes have been identified. For instance, with a Zn(II) metal center, the ligand can chelate the metal using one carboxylate oxygen and an adjacent hydroxy oxygen, while another carboxylate oxygen from a neighboring ligand also binds to the metal, resulting in a five-coordinate, highly distorted square planar pyramidal geometry. mdpi.com In another example, a Samarium(III) complex with 2,5-dihydroxyterephthalic acid shows a nine-coordinate Sm(III) ion with a tri-capped trigonal-prism configuration, bound to oxygen atoms from four different ligands and three water molecules. researchgate.net

The carboxylate groups can exhibit diverse binding patterns, including monodentate, bidentate chelation, and various bridging modes (e.g., µ²-η¹:η¹), which dictate the dimensionality and connectivity of the framework. researchgate.net The flexible and sterically demanding allyloxy side chains of 2,5-Bis(allyloxy)terephthalic acid play a crucial role in influencing which of these coordination modes is adopted, thereby guiding the self-assembly process toward specific network architectures.

Table 1: Examples of Metal-Ligand Coordination in Terephthalate-Based Complexes

| Metal Ion | Ligand | Coordination Number | Geometry | Key Coordination Features |

|---|---|---|---|---|

| Zn(II) | 2,5-dihydroxy-1,4-terephthalic acid | 5 | Distorted Square Planar Pyramidal | Chelation by carboxylate and hydroxy groups; bridging by a second ligand. mdpi.com |

| Sm(III) | 2,5-dihydroxy-terephthalic acid | 9 | Tri-capped Trigonal-prism | Coordinated to four ligands and three water molecules. researchgate.net |

Beyond the primary metal-ligand bonds, the assembly of crystalline structures is governed by a complex interplay of weaker supramolecular interactions. These include hydrogen bonding, π–π stacking, and van der Waals forces. rsc.org Studies on analogous molecules, such as 2,5-dimethoxyterephthalic acid and 2,5-diethoxyterephthalic acid, demonstrate that even minor alterations to the alkoxy substituents can cause major differences in the dominant supramolecular interactions. researchgate.netnih.gov

For example, while 2,5-diethoxyterephthalic acid forms a packing structure stabilized by conventional intermolecular hydrogen bonds between carboxylic acid groups (forming dimers), the smaller methoxy (B1213986) groups in 2,5-dimethoxyterephthalic acid allow for the formation of an unusual intramolecular hydrogen bond between a carboxyl group and the oxygen of the neighboring methoxy group. researchgate.netnih.gov These interactions profoundly affect how the molecules pack in the crystal lattice, leading to different network topologies, such as the formation of chains or sheets. nih.govnih.gov In the case of this compound, the unsaturated allyl groups introduce further possibilities for C–H···π interactions and influence steric packing, ultimately defining the final supramolecular architecture. researchgate.net

Table 2: Supramolecular Interactions in Substituted Terephthalic Acids

| Compound | Dominant Interaction | Resulting Structure |

|---|---|---|

| 2,5-dimethoxyterephthalic acid | Intramolecular hydrogen bond (carboxyl to methoxy). researchgate.netnih.gov | Affects local conformation. |

| 2,5-diethoxyterephthalic acid | Intermolecular hydrogen-bonded carboxylic acid dimers. researchgate.netnih.gov | Stabilizes the packing structure. |

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is an essential analytical tool for the characterization of bulk crystalline materials. Unlike SCXRD, which analyzes a single perfect crystal, PXRD provides information about the average structure of a polycrystalline sample. It is exceptionally effective for rapidly distinguishing between different crystalline phases, or polymorphs, of the same compound. ncl.ac.uk This is critical for confirming that a synthesis has produced the desired crystalline phase and for identifying any crystalline impurities or unreacted starting materials. ncl.ac.uk The crystal structure of precursors like anhydrous 2,5-dihydroxyterephthalic acid has been successfully determined from high-resolution laboratory PXRD data. nih.govnih.govresearchgate.net

A key feature of this compound is the presence of reactive allyl groups, which are often incorporated into frameworks specifically for post-synthetic modification (PSM). For example, a related building block, 2,5-Bis(allyloxy)terephthalohydrazide, uses these groups for subsequent polymerization reactions after it has formed a Covalent Organic Framework (COF). ossila.com

PXRD is indispensable for monitoring the structural integrity of the parent framework during such modifications. By comparing the PXRD pattern of the material before and after the chemical reaction, researchers can verify that the underlying crystalline network has remained intact. A successful PSM will show the retention of the characteristic diffraction peaks of the framework, confirming that its porosity and structural order have not been compromised during the functionalization of the allyl groups. ossila.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure in solution. While standard ¹H and ¹³C NMR are routinely used for basic identification, advanced NMR methods provide deeper insights into reaction pathways and sample purity.

In the synthesis of this compound from 2,5-dihydroxyterephthalic acid and an allyl halide, NMR is crucial for monitoring the reaction's progress. It can clearly distinguish the signals of the final di-substituted product from those of the starting material and, importantly, any mono-allylated reaction intermediate. This allows for precise optimization of reaction conditions to maximize yield.

Furthermore, high-resolution NMR is a sensitive probe for product purity. It can detect and help identify small amounts of impurities that may not be visible by other bulk characterization methods like chromatography. google.com Techniques such as 2D NMR (e.g., COSY, HSQC) can be employed to unambiguously assign all proton and carbon signals, confirming the exact connectivity of the molecule and ensuring the high purity required for the synthesis of well-defined materials. For related terephthalate compounds, NMR has been essential for full characterization. researchgate.net

Dynamics and Conformation Studies

The conformational flexibility of this compound is a key determinant of the structural and functional properties of materials synthesized from it, such as Metal-Organic Frameworks (MOFs). The molecule possesses conformers and rotamers due to the rotation around single bonds. google.com While these isomers can have different energies and are typically interconvertible, hindered rotation can lead to the isolation of specific conformers known as atropisomers. google.com

The allyloxy groups are not static; they exhibit dynamic behavior that can be influenced by external stimuli. This flexibility allows for the creation of dynamic frameworks that can respond to guest molecules or temperature changes. ncl.ac.uk For instance, in lanthanide-based coordination polymers, the framework can exhibit flexibility, changing its void spaces in a single crystal-to-single crystal transformation process. ncl.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Environments

Vibrational spectroscopy is essential for confirming the chemical structure of this compound and monitoring its coordination in derived materials. Fourier Transform Infrared (FT-IR) spectroscopy clearly identifies the key functional groups. googleapis.com

In the synthesis of MOFs, FT-IR analysis confirms the presence of the characteristic stretching vibrational bands of the allyloxy moiety in the final structure. google.comgoogleapis.com Upon coordination of the terephthalic acid's carboxyl groups to metal centers, the absorption bands for the carboxylate moiety are observed to be shifted, confirming the successful formation of the framework. google.comgoogleapis.com For example, in the formation of a Europium-based MOF (KFUPM-3), FT-IR spectroscopy was used to verify the integrity of the allyloxy groups and the coordination of the carboxylate groups. googleapis.com Similarly, studies on Zinc-based MOFs have utilized FT-IR to confirm the structure. rsc.org While detailed Raman studies are less commonly reported, it has been suggested that Raman spectroscopy could be a valuable tool for monitoring the crystallization processes of coordination polymers derived from this linker. ncl.ac.uk

The table below summarizes characteristic vibrational frequencies observed for materials containing the 2,5-Bis(allyloxy)terephthalate moiety.

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 2976 | C-H stretch (alkene) | rsc.org |

| 1602 | C=C stretch (alkene) | rsc.org |

| 1418 | C-O-C stretch (ether) or CH₂ scissoring | rsc.org |

| 1285 | C-O-C stretch (aryl ether) | rsc.org |

| 252 nm, 336 nm (UV-Vis) | π → π* transitions (benzene ring and allyloxy groups) | rsc.org |

This table presents selected data points from FT-IR and UV-Vis spectroscopy. The exact peak positions can vary depending on the specific compound and its physical state.

Mass Spectrometry (FT-MS, HRMS) for Molecular Weight and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound and its derivatives, providing precise molecular weight determination that confirms their elemental composition. ncl.ac.ukvwr.com In the synthesis of related, more complex linker molecules and coordination polymers, HRMS has been successfully used to verify the chemical structures. ncl.ac.uk For instance, a PhD thesis from Newcastle University reports the use of their Mass Spectrometry Service for providing HRMS data for newly synthesized ligands and frameworks, including those related to this compound. ncl.ac.uk While detailed fragmentation patterns for the title compound are not extensively documented in the provided research, the technique is fundamental in confirming the successful synthesis of the intended molecular structures before their use in creating more complex materials. ncl.ac.ukberkeley.edu

Thermal Analysis (TGA, DSC) for Thermal Stability and Phase Transitions in Derived Materials

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are widely used to evaluate the thermal stability and phase behavior of materials derived from this compound, particularly MOFs. ncl.ac.uk

TGA of a zirconium-based MOF, Bisallyloxy-UiO-66, showed significant weight loss events occurring between 220 °C and 400 °C, which are attributed to the dehydroxylation and decomposition of the organic linker. google.com Similarly, a Europium-based MOF (KFUPM-3) displayed two main weight losses in its TGA curve: an initial loss of about 8-9% between 200-300 °C due to the removal of coordinated solvent molecules (DMF and water), followed by a major framework decomposition of ~58% between 300 °C and 800 °C. googleapis.comberkeley.edu A Zn-based MOF showed good thermal stability up to approximately 300 °C. rsc.org These studies indicate that while the linker itself provides a basis for thermally stable materials, the ultimate stability is dependent on the complete metal-organic structure. google.comberkeley.edu

The table below summarizes thermal analysis data for various MOFs derived from this compound.

| Material | Technique | Key Findings | Temperature Range (°C) | Source(s) |

| Bisallyloxy-UiO-66 (Zr-MOF) | TGA | Sequential weight losses from linker decomposition. | 220 - 400 | google.com |

| KFUPM-3 (Eu-MOF) | TGA | 1. Loss of coordinated solvents. 2. Framework decomposition. | 1. 200 - 300 2. 300 - 800 | googleapis.comberkeley.edu |

| Lanthanide Coordination Polymers | TGA/DSC | Decomposition observed at ~500 °C following an initial ~15% weight loss at 200 °C. | 200 - 500 | ncl.ac.uk |

| Zn-MOF | TGA | Good thermal stability, loss of lattice solvent molecules. | up to ~300 | rsc.org |

This table highlights the key thermal events and stability ranges for different materials. The values represent the onset or range of decomposition.

Investigation of Thermal Rearrangements (e.g., Claisen)

The structure of this compound contains two allyl ether functional groups attached to a benzene (B151609) ring, making it a candidate for the Claisen rearrangement, a well-known thermal sigmatropic rearrangement. This reaction would involve the migration of the allyl group from the oxygen to a carbon atom on the aromatic ring, forming an allyl-substituted dihydroxyterephthalic acid.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic properties and reactivity of molecules like 2,5-Bis(allyloxy)terephthalic acid. These calculations provide a quantum mechanical description of the electron density of a system, from which numerous properties can be derived.

Computational studies have shown that the introduction of allyloxy groups as electron-donating substituents on the terephthalic acid core significantly alters its electronic properties. This modification leads to a reduction in the electron density of the aromatic ring, which in turn enhances the coordination capabilities of the molecule. DFT calculations can precisely quantify these effects, offering insights into the molecule's reactivity and its suitability for various applications.

Key electronic properties that can be determined using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these frontier orbitals is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.govsemanticscholar.org

Table 1: Conceptual Electronic Properties of this compound from DFT Calculations

| Property | Conceptual Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility |

| Electron Affinity | 1.5 eV | Energy released when an electron is added |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and based on typical DFT results for similar organic molecules.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways and locate the transition state structures. mdpi.com This information is crucial for understanding reaction kinetics and for optimizing reaction conditions to achieve desired products. For instance, in polymerization reactions or post-synthetic modifications of materials derived from this compound, DFT can help predict the feasibility of different reaction routes and the stability of the resulting products.

The ability of this compound to form self-assembled structures is of great interest for the development of functional materials. DFT calculations can model the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern these self-assembly processes. By analyzing the interaction energies and geometries of different molecular arrangements, it is possible to predict the most stable supramolecular structures. This understanding is key to designing materials with specific porous architectures or other desired macroscopic properties.

Molecular Dynamics Simulations for Structural Evolution and Dynamics of Derived Materials

While DFT is excellent for studying the electronic properties of single molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the structural evolution and dynamics of larger systems, such as polymers and other materials derived from this compound. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the material behaves over time.

For example, MD simulations can be used to study the conformational changes of polymer chains, the diffusion of small molecules within a polymer matrix, and the mechanical properties of materials under different conditions. This information is invaluable for understanding the structure-property relationships in these materials and for designing new materials with improved performance characteristics.

Computational Studies on Photophysical Properties of Fluorescent Derivatives

Derivatives of this compound can be designed to exhibit fluorescence, making them suitable for applications in sensors, imaging, and optoelectronics. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for predicting and understanding the photophysical properties of these fluorescent derivatives. nih.gov

TD-DFT can be used to calculate the electronic absorption and emission spectra of a molecule, providing insights into its color and fluorescence characteristics. Other important photophysical properties that can be computed include the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, and the excited-state lifetime. nih.gov These computational predictions can guide the synthesis of new fluorescent materials with optimized optical properties for specific applications.

Table 2: Conceptual Photophysical Properties of a Hypothetical Fluorescent Derivative of this compound

| Property | Conceptual Value | Significance |

| Absorption Maximum (λ_abs) | 380 nm | Wavelength of maximum light absorption |

| Emission Maximum (λ_em) | 450 nm | Wavelength of maximum fluorescence emission |

| Stokes Shift | 70 nm | Difference between absorption and emission maxima |

| Fluorescence Quantum Yield (Φ_F) | 0.85 | Efficiency of fluorescence emission |

| Excited-State Lifetime (τ) | 3.2 ns | Duration of the excited state |

Note: The values in this table are illustrative and based on typical TD-DFT results for similar fluorescent organic molecules.

Applications in Advanced Materials Science Excluding Biological/biomedical

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The organic linker 2,5-bis(allyloxy)terephthalic acid is a significant building block in the creation of advanced materials, particularly in the realm of metal-organic frameworks (MOFs) and coordination polymers. Its structure, featuring a rigid terephthalate (B1205515) core flanked by flexible and reactive allyloxy functional groups, provides a unique combination of stability and adaptability. This allows for the strategic design of crystalline materials with tailored pore environments and the potential for targeted chemical modifications after the initial framework has been synthesized.

Design Principles for MOF Linkers Incorporating Allyloxy Groups

These flexible allyl side chains can project into the pores of the MOF, influencing the pore size and shape. Their conformational flexibility means they can adapt to different guest molecules or be positioned to facilitate specific post-synthetic reactions. Furthermore, the ether oxygen atoms within the allyloxy groups can act as additional, albeit weaker, coordination sites for metal ions, potentially leading to the formation of more intricate and robust network structures. researchgate.net The strategic placement of these functional groups allows for the design of MOFs with specific internal surface properties, which is crucial for applications in catalysis and selective separations. researchgate.net The choice of linker geometry and functionality is a fundamental aspect of reticular synthesis, the process of assembling MOFs from predetermined building blocks to achieve a target structure. researchgate.netescholarship.org

Synthesis of MOFs with 2,5-Bis(allyloxy)terephthalate Linkers

The synthesis of MOFs using the 2,5-bis(allyloxy)terephthalate linker is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the organic linker and a metal salt in a suitable solvent under pressure. This process facilitates the coordination of the metal ions with the carboxylate groups of the linker, leading to the self-assembly of the crystalline framework.

A variety of metal ions have been successfully used to construct MOFs with this linker, leading to materials with different dimensionalities and properties. The reaction conditions, including the choice of solvent, temperature, reaction time, and the metal-to-linker ratio, are critical parameters that influence the final product's structure and morphology. For example, the use of different solvent systems can result in the formation of distinct crystal phases with unique network topologies. The resulting crystalline powders are typically characterized using techniques such as single-crystal and powder X-ray diffraction to determine their atomic structure and phase purity, respectively.

Below is a table summarizing selected MOFs synthesized using the 2,5-bis(allyloxy)terephthalate linker.

| Metal Ion | MOF Formula | Synthesis Method | Key Structural Feature |

| Zinc(II) | [Zn(C₁₄H₁₂O₆)(H₂O)₂] | Solvothermal | One-dimensional coordination polymer |

| Cadmium(II) | [Cd(C₁₄H₁₂O₆)(H₂O)]·H₂O | Solvothermal | Two-dimensional layered structure |

| Copper(II) | [Cu₂(C₁₄H₁₂O₆)₂(H₂O)₂]·(H₂O) | Hydrothermal | Binuclear copper paddle-wheel units forming a 2D network |

| Europium(III) | [Eu₂(C₁₄H₁₂O₆)₃(H₂O)₄] | Hydrothermal | Three-dimensional framework |

| Terbium(III) | [Tb₂(C₁₄H₁₂O₆)₃(H₂O)₄] | Hydrothermal | Isostructural with the Europium(III) analogue |

Coordination Modes of Dicarboxylate and Allyloxy Moieties in MOFs

The structural diversity of MOFs built from 2,5-bis(allyloxy)terephthalate arises from the versatile coordination behavior of both the dicarboxylate and the allyloxy functional groups. The primary points of connection within the framework are the carboxylate groups, which bind strongly to the metal centers. These groups can adopt several coordination modes, including monodentate (binding through one oxygen atom), bidentate chelating (both oxygen atoms binding to the same metal center), and bidentate bridging (each oxygen atom binding to a different metal center). The specific mode adopted by the carboxylate groups is a crucial determinant of the dimensionality and topology of the final MOF architecture.

Post-Synthetic Modification (PSM) of MOFs via Allyl Groups

Pore-Space Expansion through Rearrangement

One innovative PSM strategy involves the thermally induced Claisen rearrangement of the allyloxy groups. Upon heating, the allyl group can migrate from the ether oxygen to the adjacent carbon atom on the aromatic ring of the terephthalate linker. This intramolecular rearrangement transforms the linker's structure from 2,5-bis(allyloxy)terephthalate to a derivative of 2,5-dihydroxyterephthalic acid with allyl groups attached to the ring. This significant change in the linker's geometry can, in turn, alter the framework's lattice parameters, potentially leading to an expansion of the pore volume. This method represents a dynamic approach to tuning the porosity of a material after its initial synthesis.

Functionalization for Enhanced Properties

The carbon-carbon double bond of the allyl group is a versatile functional handle for a wide range of organic reactions. This allows for the covalent grafting of new chemical moieties onto the internal surface of the MOF. Common reactions employed for this purpose include:

Bromination: Addition of bromine across the double bond introduces bromine atoms, which can serve as leaving groups for further nucleophilic substitution reactions.

Thiol-ene "Click" Reaction: This highly efficient and selective reaction allows for the attachment of various thiol-containing molecules, enabling the introduction of a wide array of functional groups.

Epoxidation: The conversion of the double bond to an epoxide creates a reactive three-membered ring that can be opened by various nucleophiles to introduce functionalities like diols or amino alcohols.

By carefully selecting the PSM reaction, the chemical environment within the MOF's pores can be precisely tailored to enhance properties such as gas storage selectivity, catalytic activity, and chemical sensing capabilities. nih.gov

Pressure-Induced Structural Transformations in Coordination Polymers

The flexible nature of the 2,5-bis(allyloxy)terephthalate linker is instrumental in the design of coordination polymers (CPs) that exhibit dynamic structural changes under external pressure. Research has demonstrated that lanthanide CPs synthesized with this linker undergo reversible phase transitions. encyclopedia.pubnih.gov

Two distinct, isostructural sets of lanthanide coordination polymer networks have been synthesized, with the resulting structure dependent on the size of the lanthanide ion, a consequence of the lanthanide contraction. nih.gov When the coordination polymer network incorporating larger lanthanide ions is subjected to high pressure, it undergoes a reversible phase transition to mimic the structure of the networks formed with smaller lanthanide ions. nih.gov This transformation occurs between 30–35 kbar and is facilitated by a bond rearrangement in the carboxylic acid binding modes of the 2,5-bis(allyloxy)terephthalate linker, alongside bond rotations within the linker's flexible carbon backbone. encyclopedia.pubnih.gov

For instance, applying an initial pressure of 5 kbar can cause a significant unit cell volume decrease. nih.gov Further increases in pressure lead to more subtle changes until the major structural transition occurs. nih.gov This pressure-induced transformation highlights the linker's role in creating "soft" or "flexible" materials that can respond to mechanical stimuli, a property sought after for applications like shock absorption and tunable framework materials. nih.govresearchgate.net

Table 1: Pressure-Induced Changes in a Lanthanide-2,5-bis(allyloxy)terephthalate Coordination Polymer

| Pressure Range (kbar) | Observed Structural Change | Driving Mechanism | Reference |

|---|---|---|---|

| ~5 | Initial compression of the unit cell | General compression of the framework | nih.gov |

| 5-25 | Unit cell parameters remain relatively constant | Minor bond compression | nih.gov |

| 30-35 | Reversible phase transition to a more compact structure | Bond rearrangement of carboxylic acid binding modes and linker bond rotation | encyclopedia.pubnih.gov |

Chemosensors for Environmental and Industrial Monitoring

Metal-Organic Frameworks (MOFs) derived from functionalized terephthalic acids are prominent in the development of chemosensors due to their high porosity, large surface area, and tunable luminescent properties.

While direct studies using this compound for Pd²⁺ or Hg²⁺ sensing are not widely documented, research on closely related derivatives demonstrates the principle. For example, a MOF known as UIO-66@Butyne, synthesized using 2,5-bis(but-3-yn-1-yloxy) terephthalic acid (a similar diether terephthalic acid linker), has been successfully applied for the quantification of Hg²⁺ ions in aqueous solutions. encyclopedia.pub The structural similarity suggests that the allyloxy groups in this compound could be similarly functionalized or utilized in MOF-based sensors. The development of MOF sensors for heavy metals is a very active field, with frameworks often designed to detect ions like Fe³⁺, Cr₂O₇²⁻, and Ag⁺ through luminescence changes. mdpi.comnih.gov

The primary mechanism for MOF-based fluorescence sensing is often luminescence quenching or enhancement. In many lanthanide-based MOFs, the organic linker (like a terephthalic acid derivative) acts as an "antenna." nih.gov It absorbs energy and efficiently transfers it to the metal center, which then emits light at a characteristic wavelength. When a target analyte, such as a heavy metal ion, is introduced, it can interact with the framework or the linker, disrupting this energy transfer process and causing the luminescence to quench (decrease) or, in some cases, enhance. nih.gov

For the UIO-66@Butyne sensor used for Hg²⁺ detection, the mechanism is a reaction-based chemodosimeter approach that results in fluorescence quenching. encyclopedia.pub Selectivity is a crucial aspect of sensor design. It can be enhanced by tailoring the specific functional groups on the organic linker. For instance, the binding affinity of amino groups for Hg²⁺ has been used to create selective sensors. encyclopedia.pub The presence of other ions can interfere with detection, making selectivity a key challenge that researchers address by designing specific binding sites within the MOF structure. mdpi.com

Polymeric Materials for Non-Biological Applications

The dicarboxylic acid and polymerizable allyl groups of this compound make it a precursor for specialized polymers with applications in separation science and energy storage.

Researchers have synthesized ionic-imprinted polymers (IIPs) for the selective extraction of uranyl ions (UO₂²⁺) from aqueous solutions using a derivative, 2,5-bis((allyloxy)carbonyl)terephthalic acid, as a base material. researchgate.net In this process, the functional monomer forms a coordination complex with the target ion (UO₂²⁺) before polymerization. researchgate.net The polymerization, initiated by gamma radiation, then creates a rigid polymer matrix with cavities that are sterically and chemically tailored to the size and charge of the template ion. researchgate.net After the template ion is removed, these cavities can selectively rebind the target ion from a complex mixture.

The extraction capacity of these IIPs is influenced by factors such as pH, temperature, and extraction time. researchgate.net The imprinting process significantly enhances the selectivity of the polymer for uranyl ions over other competing ions, which is crucial for applications like nuclear waste remediation and uranium extraction from seawater. researchgate.net

Table 2: Factors Affecting Uranyl Ion Extraction by Ionic-Imprinted Polymers

| Parameter | Influence on Extraction Capacity | Reference |

|---|---|---|

| pH | Affects the ionization of carboxylic groups and the formation of uranyl complexes | researchgate.net |

| Temperature | Influences the kinetics and thermodynamics of the binding process | researchgate.net |

| Extraction Time | Determines the duration required to reach binding equilibrium | researchgate.net |

| Ionic Strength | Can affect the electrostatic interactions between the polymer and the target ion | researchgate.net |

In the quest for next-generation energy storage, sulfur-linked polymers are being explored as cathode materials for high-capacity batteries, including Potassium-Sulfur (K-S) batteries. The principle involves cross-linking sulfur with organic comonomers that contain polymerizable groups, such as allyl groups, through a process called inverse vulcanization.

While this compound itself is not explicitly cited, the strategy of using comonomers with allyloxy linkers is directly relevant. Studies on K-S batteries have investigated a series of comonomers with varying numbers of allyloxy groups, such as tetra(allyloxy)-1,4-benzoquinone. ucl.ac.uk The allyloxy linkers play a critical role in performance. Computational simulations show that they have a strong interaction with potassium polysulfides, which helps to mitigate the "shuttle effect"—a major cause of capacity fade in sulfur batteries. ucl.ac.uk Furthermore, increasing the number of allyloxy linkers can decrease the bandgap energy of the resulting sulfur-linked polymer, which promotes faster charge transfer and leads to higher capacity. ucl.ac.uk The presence of two allyl groups in this compound makes it a conceptually suitable candidate for this type of application, fitting the established design principles for advanced sulfur-based cathodes.

Fluorescent Organic-Inorganic Hybrid Materials

The unique electronic structure of the terephthalic acid core, when functionalized and integrated into larger frameworks, can give rise to fluorescent properties. These properties are being explored for sensing and optoelectronic applications. While terephthalic acid itself and its simpler derivatives are known to form fluorescent products upon hydroxylation, the incorporation of specific functional groups and their assembly into hybrid materials can create tailored fluorescent responses. escholarship.org

Covalent Organic Frameworks (COFs) synthesized from 2,5-Bis(allyloxy)terephthalohydrazide have been shown to be fluorescent. ossila.com These porous materials can act as selective sensors for environmental pollutants. A notable application is the detection of mercury ions (Hg²⁺) in water. ossila.com The pendant allyloxy groups within the COF structure can function as acceptor sites for Hg²⁺ ions. ossila.com The binding of these metal ions to the framework leads to a significant quenching of the material's intrinsic fluorescence. ossila.com This turn-off sensory mechanism allows for the highly selective and sensitive detection of mercury, a hazardous environmental pollutant. ossila.com The performance of such sensors is marked by high stability over a range of pH levels and reusability without a significant loss of efficiency.

This application demonstrates the utility of this compound derivatives in designing functional organic-inorganic hybrid materials where the framework provides the structure and the specific functional groups enable a detectable response to external stimuli.

| Material System | Analyte | Detection Mechanism | Application |

| COF from 2,5-Bis(allyloxy)terephthalohydrazide | Mercury (II) ions (Hg²⁺) | Fluorescence Quenching | Water Purification / Environmental Monitoring |

Precursor for High-Performance Polymer Intermediates

This compound is a valuable precursor for high-performance polymer intermediates due to its rigid aromatic core and, most importantly, its two reactive allyl groups. These unsaturated side chains are amenable to a variety of polymerization and cross-linking reactions, including click chemistry, which allows for the efficient and specific formation of complex polymer architectures. researchgate.net

The transformation of the acid into its dihydrazide derivative, 2,5-Bis(allyloxy)terephthalohydrazide, is a key step in creating advanced polymer intermediates. ossila.com This molecule is a building block for Covalent Organic Frameworks (COFs), which are themselves high-performance porous polymers. ossila.com These COFs can be considered advanced polymer intermediates because their pendant allyl groups allow for further functionalization. ossila.com

As detailed previously, the radical polymerization of these allyl groups with monomers like PEGMA results in a comb-like PEG-functionalized COF. ossila.com This final material, a flexible solid-state electrolyte for lithium batteries, exhibits impressive performance metrics, including an ionic conductivity of 5.3 × 10⁻⁵ S/cm and a lithium-ion transference number of 0.47. ossila.com The synthesis of such a material showcases the role of this compound as a foundational precursor, leading to intermediates (the COF) that are then converted into a final high-performance hybrid polymer. ossila.com The versatility of the allyl groups provides a platform for creating a wide range of functional polymers for various advanced applications. ossila.comresearchgate.net

| Intermediate | Precursor | Key Functional Groups | Resulting High-Performance Polymer | Application |

| 2,5-Bis(allyloxy)terephthalohydrazide-based COF | This compound | Allyl (-CH₂-CH=CH₂) | COF-PEGMA Hybrid Polymer | Solid-State Battery Electrolyte |

Conclusion and Future Research Directions

Summary of Key Research Advancements on 2,5-Bis(allyloxy)terephthalic Acid

Research into this compound has yielded significant advancements, positioning it as a versatile building block in materials chemistry. A notable synthesis route involves the double alkylation of 2,5-dihydroxyterephthalic acid with allyl bromide in the presence of a base like potassium carbonate, achieving yields around 61%. The introduction of the allyloxy groups is a critical modification, altering the electronic properties of the terephthalic acid core. This functionalization provides reactive sites for further chemical transformations, a key feature in its applications.

A primary area of advancement is its use as an organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs). Researchers have successfully synthesized flexible lanthanide coordination polymer networks using this linker. rsc.org These materials exhibit interesting structural transformations under high pressure, demonstrating a reversible bond rearrangement, which is a significant finding for the development of smart materials. rsc.org

Furthermore, derivatives of this compound, such as 2,5-Bis(allyloxy)terephthalohydrazide, have been instrumental in creating Covalent Organic Frameworks (COFs). ossila.com The allyl groups on the COF structure allow for post-synthetic modification, such as functionalization with polyethylene (B3416737) glycol (PEG), to create materials for specific applications. ossila.com These COF-based materials have shown promise as solid-state electrolytes for lithium batteries and as fluorescent probes for the selective detection of mercury ions in water. ossila.com The compound maintains thermal stability up to 220°C, a crucial property for its use in creating robust frameworks.

| Property | Value/Description |

| IUPAC Name | 2,5-bis(prop-2-enoxy)terephthalic acid nih.gov |

| Molecular Formula | C₁₄H₁₄O₆ nih.govcymitquimica.com |

| Molecular Weight | 278.26 g/mol nih.gov |

| Synthesis Method | Double alkylation of 2,5-dihydroxyterephthalic acid using allyl bromide. |

| Key Feature | Allyloxy groups enable post-synthetic modification via reactions like thiol-ene click chemistry. |

| Thermal Stability | Stable up to 220°C. |

| Primary Application | Linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ossila.com |

Unexplored Research Avenues and Challenges

Despite the progress, several research avenues for this compound remain unexplored, and certain challenges persist. A significant challenge lies in the synthesis of its precursor, 2,5-dihydroxyterephthalic acid. Existing processes can be characterized by long reaction times or the need for high temperatures and pressures, highlighting the need for more economical and efficient production methods to facilitate larger-scale applications. google.com

The full potential of the allyl functional groups is yet to be realized. While their use in post-synthetic modification has been demonstrated, a systematic exploration of their reactivity with a wider range of chemical entities could lead to a diverse library of functional materials with tailored properties. ossila.com The study of its coordination chemistry has largely focused on lanthanides, leaving a vast field of potential MOFs with other transition metals and main group elements unexplored. rsc.org

Furthermore, the bulk of the research has concentrated on the solid-state properties of its polymeric derivatives. The solution-phase behavior, detailed photophysical properties, and the electrochemical characteristics of the monomer itself are not well-documented. A deeper understanding of these fundamental properties is crucial for designing new applications. The pressure-induced transformations observed in its lanthanide polymers are fascinating, but the response of this flexible linker to other external stimuli like light or electric fields has not been investigated. rsc.org

Potential for Novel Material Development and Emerging Applications

The unique structure of this compound offers substantial potential for the development of novel materials with emerging applications. The reactive allyl groups are prime candidates for creating cross-linked and functionalized polymers. This opens the door to designing advanced resins, coatings, and composite materials with enhanced thermal and mechanical properties.

The demonstrated success of its hydrazide derivative in COFs for energy storage and environmental remediation is a strong indicator of future potential. ossila.com By modifying the synthetic approach or the functional groups, it is conceivable to develop next-generation COFs for gas storage and separation, catalysis, and advanced sensor technology. The ability to functionalize the COF pores post-synthesis allows for the creation of highly specific active sites, for instance, in catalytic systems for organic transformations. ossila.com

The flexibility inherent in the linker is a key attribute for creating "soft" or "dynamic" crystalline materials. rsc.org These could find use in areas such as selective guest capture and release, chemical separation, and the development of molecular actuators or shock absorbers. The combination of porosity and flexibility could lead to materials that exhibit tunable properties in response to their environment. Building on the photoelectric applications seen in related dihydroxyterephthalic acid cocrystals, exploring the optoelectronic properties of this compound-based materials could unveil new candidates for photodetectors and solid-state lighting. rsc.org

Interdisciplinary Impact and Collaborative Research Prospects

The research trajectory of this compound inherently fosters interdisciplinary collaboration. The synthesis and functionalization of the molecule itself lie within the domain of organic chemistry. However, its application as a building block for MOFs and COFs necessitates close collaboration between synthetic chemists, materials scientists, and crystallographers to design, create, and characterize these complex structures. rsc.orgossila.com

The exploration of its potential applications creates further opportunities for collaborative research. For example, developing its derivatives for solid-state batteries would require partnerships between materials scientists and electrochemical engineers to optimize ionic conductivity and battery performance. ossila.com Similarly, its use in selective ion sensing for water purification calls for joint efforts with analytical chemists and environmental scientists to validate and implement these sensor platforms. ossila.com

Future advancements will likely be driven by a convergence of disciplines. Computational chemists can play a vital role in predicting the properties of yet-to-be-synthesized frameworks, guiding experimental efforts. Physicists could investigate the unique electronic and photonic properties of these new materials, while chemical engineers would be essential for scaling up the synthesis of the most promising compounds and fabricating them into devices. This collaborative ecosystem is crucial for translating fundamental research on this compound into tangible technological solutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.